molecular formula C21H19FN2O3S B423006 N'-[(E)-{4-[(2-fluorobenzyl)oxy]phenyl}methylidene]-4-methylbenzenesulfonohydrazide

N'-[(E)-{4-[(2-fluorobenzyl)oxy]phenyl}methylidene]-4-methylbenzenesulfonohydrazide

Cat. No.: B423006
M. Wt: 398.5g/mol
InChI Key: RXOFFMHTWDENPA-OEAKJJBVSA-N
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Description

N’-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide is a chemical compound with the molecular formula C22H19FN2O2 It is known for its unique structure, which includes a fluorobenzyl group and a benzenesulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide typically involves the condensation of 4-methylbenzenesulfonohydrazide with 4-[(2-fluorobenzyl)oxy]benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids or aldehydes.

    Reduction: Formation of the corresponding hydrazine derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

N’-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N’-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-{4-[(4-fluorobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide
  • N’-{4-[(2-chlorobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide
  • N’-{4-[(2-bromobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide

Uniqueness

N’-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H19FN2O3S

Molecular Weight

398.5g/mol

IUPAC Name

N-[(E)-[4-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H19FN2O3S/c1-16-6-12-20(13-7-16)28(25,26)24-23-14-17-8-10-19(11-9-17)27-15-18-4-2-3-5-21(18)22/h2-14,24H,15H2,1H3/b23-14+

InChI Key

RXOFFMHTWDENPA-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3F

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3F

Origin of Product

United States

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